N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of substituted phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction results in its psychoactive and hallucinogenic effects .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A phenethylamine derivative with similar psychoactive properties.
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Another compound with potent hallucinogenic effects.
Mescaline: A naturally occurring psychedelic with a similar chemical structure
Uniqueness
N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high affinity for serotonin receptors and potent psychoactive effects set it apart from other similar compounds .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(9-15-16(10)2)14-8-11-6-4-5-7-13(11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
NZBQYLQILRMXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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